molecular formula C13H9ClFNO3 B8806904 1-(Benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene

1-(Benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene

Cat. No.: B8806904
M. Wt: 281.66 g/mol
InChI Key: AGHFGANMNDXZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C13H9ClFNO3 and its molecular weight is 281.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

IUPAC Name

3-chloro-2-fluoro-1-nitro-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9ClFNO3/c14-12-11(7-6-10(13(12)15)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

AGHFGANMNDXZBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-1,3-difluoro-4-nitrobenzene (80 g, 415 mmol) and benzyl alcohol (47 g, 435 mmol) in DMF (500 mL) was treated with K2CO3 (120 g, 870 mmol) and stirred at RT overnight. The mixture was poured into water, extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography to afford 1-(benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene (45 g, 39%). 1H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J=9.2 Hz, 1 H), 7.49-730 (m, 6 H), 5.40 (s, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.